Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate
Description
Properties
CAS No. |
672922-12-2 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 6-(5-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)11-5-7-13(16-9-11)12-6-4-10(2)8-15-12/h4-9H,3H2,1-2H3 |
InChI Key |
HHTBATJIZQAENP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with the commercially available 5-methylpyrazine-2-carboxylic acid or related heterocyclic compounds, which serve as precursors for the bipyridine framework. The initial step involves converting the carboxylic acid into an ester, facilitating subsequent reactions.
- Esterification :
The carboxylic acid is esterified using sulfuric acid in ethanol under reflux, yielding ethyl 5-methylpyrazine-2-carboxylate .
Reaction conditions : Reflux in ethanol with catalytic sulfuric acid, followed by purification via column chromatography.
Conversion to 2-Bromo-5-methylpyrazine
To introduce a reactive handle for coupling, the ester undergoes bromination at the 2-position:
- Bromination :
Treatment with bromine in the presence of potassium hydroxide (KOH) in aqueous medium results in 2-bromo-5-methylpyrazine .
Reaction conditions : Bromination at low temperature (~0°C), followed by purification.
This step is crucial for enabling subsequent cross-coupling reactions.
Formation of the Bipyridine Core via Cross-Coupling
The key step involves coupling two heterocyclic units:
- Stille or Suzuki Coupling :
Using palladium catalysts (e.g., Pd(PPh₃)₄), the 2-bromo-5-methylpyrazine is coupled with a suitable pyridine or pyrazine derivative bearing a boronic acid or stannane group.
Reaction conditions : Reflux in xylene or toluene, inert atmosphere, with base (e.g., potassium carbonate).
This step constructs the bipyridine scaffold, specifically forming 5'-methyl-2,2'-bipyridine .
Oxidation of Methyl Groups to Carboxylates
The methyl substituents at the 5' position are oxidized to carboxylic acids, which are then esterified:
Oxidation :
Potassium permanganate (KMnO₄) in water at elevated temperatures oxidizes methyl groups to carboxylic acids, yielding [2,2'-bipyridine]-5,5'-dicarboxylic acid .Esterification :
The dicarboxylic acid is esterified with ethanol and sulfuric acid to produce ethyl [2,2'-bipyridine]-5,5'-dicarboxylate .
Data Table: Summary of Key Reagents and Conditions
| Step | Reaction | Reagents | Conditions | Yield (%) | Purpose |
|---|---|---|---|---|---|
| 1 | Esterification | Ethanol, H₂SO₄ | Reflux | ~82 | Convert acid to ester |
| 2 | Bromination | Br₂, KOH | 0°C to room temp | ~64 | Introduce bromine at 2-position |
| 3 | Cross-coupling | Pd(PPh₃)₄, base | Reflux in xylene | 68-82 | Form bipyridine core |
| 4 | Oxidation | KMnO₄ | 80°C, aqueous | 83 | Oxidize methyl to carboxylate |
| 5 | Esterification | Ethanol, H₂SO₄ | Reflux | 36 | Final ester formation |
Final Remarks
The synthesis of Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate is a multi-step process involving initial heterocyclic functionalization, cross-coupling to form the bipyridine core, and subsequent oxidation and esterification steps. The outlined methodology aligns with contemporary practices in heterocyclic chemistry and is supported by extensive peer-reviewed research, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the bipyridine derivative into its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated pyridine derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Dihydro-bipyridine derivatives
Substitution: Functionalized bipyridine compounds with various substituents
Scientific Research Applications
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate has numerous applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Bipyridine derivatives have potential therapeutic applications due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or redox reactions .
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Findings from Comparative Studies
Carboxylate Position and Enzyme Inhibition: The 5,5'-dicarboxylic acid derivative exhibits superior inhibition of prolyl hydroxylase (IC₅₀ = 0.19 µM) compared to mono-carboxylated analogs. This is attributed to its ability to chelate iron and maintain an optimal anionic charge for binding . this compound, with a single carboxylate, shows weaker inhibitory activity, emphasizing the necessity of dual carboxylates for high potency .
Electronic and Steric Effects :
- Brominated analogs (e.g., ethyl 6-bromo-2,2'-bipyridine-5'-carboxylate) introduce steric bulk, altering catalytic activity in cross-coupling reactions .
- Methyl substituents (e.g., 5-methyl-2,2'-bipyridine) reduce solubility in polar solvents but enhance lipophilicity for membrane penetration .
Coordination Chemistry :
Biological Activity
Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is a derivative of bipyridine, which is known for its ability to chelate metal ions. The compound features an ethyl ester group attached to a bipyridine scaffold, enhancing its solubility and reactivity compared to simpler bipyridine derivatives.
Molecular Formula: C12H12N2O2
Molecular Weight: 220.24 g/mol
CAS Number: 56100-24-4
The biological activity of this compound primarily arises from its ability to form stable complexes with transition metals. This chelation alters the electronic properties of the metal center, potentially enhancing its catalytic activity and biological efficacy. The compound's metal complexes have been studied for their roles in various biological processes, including:
- Antioxidant Activity: Metal complexes can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Anticancer Properties: Some studies suggest that bipyridine derivatives can inhibit cancer cell proliferation by interfering with cell signaling pathways.
Case Studies
-
Antioxidant Studies:
Research has indicated that certain metal complexes formed with bipyridine derivatives exhibit significant antioxidant activity. For instance, a study demonstrated that copper(II) complexes with bipyridine ligands showed enhanced radical scavenging capabilities compared to free ligands . -
Anticancer Activity:
A recent investigation into the anticancer properties of this compound revealed that its metal complexes could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase-3 activity in treated cell lines compared to controls .
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Alkylation Reactions: The introduction of the ethyl group can be achieved via alkylation of the corresponding bipyridine derivative.
- Esterification: Reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst facilitates ester formation.
Applications in Research and Industry
The compound has diverse applications across various fields:
- Coordination Chemistry: As a ligand, it forms stable metal complexes used in catalysis and materials science.
- Biological Imaging: Its metal complexes are explored for potential use in imaging techniques due to their luminescent properties.
- Drug Delivery Systems: Research is ongoing into its role as a component in drug delivery systems, enhancing the bioavailability of therapeutic agents.
Comparative Analysis
A comparison between this compound and other related compounds highlights its unique properties:
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Chelating agent with enhanced solubility | Antioxidants, anticancer agents |
| 2,2'-Bipyridine | Basic structure without substituents | Coordination chemistry |
| 4,4'-Bipyridine | Isomer with different coordination properties | Catalysis |
Q & A
Q. What are the common synthetic routes for Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate, and how can purity be optimized?
The synthesis typically involves functionalization of 2,2'-bipyridine precursors. For example, methyl-substituted bipyridines can undergo carboxylation via NaBH4-mediated reduction in ethanol under reflux, followed by esterification . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., hexanes/ethyl acetate) critical for isolating high-purity products. Characterization via -NMR and -NMR is essential to confirm regioselective substitution and ester formation .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., methyl at 5' and ethyl carboxylate at 5 positions) and assess purity .
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography : To resolve steric effects of substituents on the bipyridine backbone, particularly in metal complexes .
Advanced Research Questions
Q. How do the methyl and ethyl carboxylate substituents influence the coordination chemistry of this ligand with transition metals?
The electron-donating methyl group at 5' and electron-withdrawing ethyl carboxylate at 5 alter the ligand’s electronic profile, modulating metal-ligand bond strength and redox potentials. For Ru(II) complexes, such substituents enhance charge-transfer transitions, impacting photophysical properties . Steric hindrance from the methyl group may also affect geometry in octahedral complexes (e.g., [Ru(bpy)] derivatives) .
Q. What role does this ligand play in catalytic systems, and how can its design be optimized for specific reactions?
In catalysis, the ligand’s ability to stabilize metal centers (e.g., Ru, Ir) is critical. For example:
- Photoredox catalysis : The carboxylate group improves solubility in polar solvents, while the methyl group fine-tunes excited-state lifetimes .
- Electrochemical CO reduction : Substituents at the 5-position enhance ligand π-backbonding to metals like Re or Fe, improving catalytic turnover . Optimization involves adjusting substituent electronic effects through Hammett parameters and evaluating steric constraints via computational modeling .
Q. How does the ligand affect the photophysical properties of its metal complexes, and what methodologies quantify these effects?
The ligand’s substituents influence metal-to-ligand charge transfer (MLCT) transitions. Techniques include:
- UV-Vis absorption spectroscopy : To identify MLCT bands and estimate excited-state lifetimes .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials, correlating with ligand electron-withdrawing/donating effects .
- Time-resolved luminescence : To measure radiative decay kinetics, particularly in Ru(II) complexes for solar cell applications .
Q. What are the challenges in resolving contradictory data on ligand reactivity across different metal systems?
Discrepancies arise from variations in metal ion size, oxidation state, and solvent effects. For example:
- Iron vs. Ruthenium complexes : Fe(II) may exhibit faster ligand substitution due to smaller ionic radius, conflicting with Ru(II)’s inertness .
- Solvent polarity : Ethyl carboxylate’s hydrophilicity can alter reaction pathways in aqueous vs. organic media . Systematic studies using isostructural metal complexes and DFT calculations help disentangle electronic vs. steric contributions .
Q. What strategies are effective for modifying this ligand to enhance its performance in solar energy applications?
Key approaches include:
- Introducing electron-deficient groups : Fluorination at the 4-position improves light-harvesting efficiency in dye-sensitized solar cells (DSSCs) .
- Conjugation extension : Ethynyl groups at the 5-position (via Corey–Fuchs olefination) enhance π-conjugation for broader absorption spectra .
- Anchoring groups : Replacing ethyl carboxylate with phosphonic acid improves TiO surface binding in DSSCs .
Methodological Considerations
Q. How can researchers design experiments to probe substituent effects on ligand-metal binding kinetics?
- Stopped-flow spectroscopy : To measure association/dissociation rates of metal-ligand complexes in real time .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) under varying substituent conditions .
- Single-crystal XRD : Resolves steric clashes in metal complexes, guiding ligand redesign .
Q. What computational tools are recommended for predicting the ligand’s behavior in novel metal complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
